REACTION_SMILES
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[Br:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:4][cH:5][cH:6][cH:7]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:35][C:36](=[O:37])[OH:38].[ClH:29].[Mg:14].[OH2:39].[cH:15]1[cH:16][cH:17][cH:18][c:19]2[c:27]1[C:26](=[O:28])[c:25]1[c:20]-2[cH:21][cH:22][cH:23][cH:24]1>>[c:2]12[c:3]([cH:4][cH:5][cH:6][cH:7]1)-[c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]1[C:26]21[c:25]2[c:20]([cH:21][cH:22][cH:23][cH:24]2)-[c:19]2[cH:18][cH:17][cH:16][cH:15][c:27]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2-c2ccccc21
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Name
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Type
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product
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Smiles
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c1ccc2c(c1)-c1ccccc1C21c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |